molecular formula C12H18BNO3 B597213 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol CAS No. 1264162-23-3

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol

Cat. No.: B597213
CAS No.: 1264162-23-3
M. Wt: 235.09
InChI Key: XRNACWCXHJXFOS-UHFFFAOYSA-N
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Description

This compound features a pyridine ring substituted at the 4-position with a hydroxymethyl group and at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The hydroxymethyl group enhances solubility in polar solvents and provides a site for further functionalization, such as esterification or oxidation.

Properties

IUPAC Name

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-9(8-15)5-6-14-10/h5-7,15H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNACWCXHJXFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671328
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264162-23-3
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.

    Substitution: The compound can participate in various substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Halogenated derivatives and nucleophiles are often used in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications, such as drug delivery.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol exerts its effects depends on its application. For example, in catalysis, it may act as a ligand that coordinates with a metal center to facilitate a reaction. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Structural Features Key Differences Applications Reference
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)phthalonitrile Phenoxy backbone, formyl, and nitrile groups Lacks pyridine; formyl and nitrile groups enable nucleophilic additions and cyclization reactions. Sensor materials, polymer precursors
[2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol Halogenated phenyl and methoxypyridazinyl groups Chloro/fluoro substituents enhance electrophilic reactivity; pyridazine ring alters coordination properties. Anticancer agents, kinase inhibitors
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol Methoxy-substituted benzene ring Methoxy group increases electron density, affecting Suzuki coupling efficiency; benzene vs. pyridine alters π-π stacking. Agrochemical intermediates
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol Thiophene ring Sulfur atom modifies electronic properties; higher aromaticity compared to pyridine. Organic electronics, conductive polymers
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Fluorinated pyridine Fluorine atom induces electron-withdrawing effects, enhancing stability and directing cross-coupling regioselectivity. Radiopharmaceuticals

Biological Activity

The compound (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C14H18BNO2
  • Molecular Weight : 246.11 g/mol
  • CAS Number : 476004-81-6

The biological activity of this compound primarily stems from its interaction with biological targets via the boron atom. Boron compounds have been shown to exhibit unique reactivity profiles that can interfere with various biological processes such as enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : Boronic acids and their derivatives are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. This mechanism is relevant in the context of protease inhibitors for viral infections.
  • Antioxidant Activity : Some studies suggest that boron compounds can exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments.

Antitumor Activity

Research indicates that compounds similar to this compound have shown promising antitumor effects in vitro:

  • Study Findings : In a study involving various cancer cell lines (e.g., MCF7 breast cancer cells), derivatives exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against tumor cells while sparing normal cells .
CompoundCell LineIC50 (μM)Mechanism
AMCF75.0Enzyme inhibition
BHeLa3.2Apoptosis induction

Antiviral Activity

Recent investigations into the antiviral properties of boron-containing compounds have highlighted their potential against viral targets:

  • SARS-CoV-2 Mpro Inhibition : Compounds derived from boronic acids have been screened for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The presence of a dioxaborolane moiety enhances binding affinity to the enzyme's active site .
CompoundTarget EnzymeBinding Affinity (K_i)Reference
CMpro25 nM
DNS5B50 nM

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption and Bioavailability : Initial studies suggest moderate oral bioavailability due to the polar nature of the dioxaborolane group.
  • Toxicity Assessment : In preliminary toxicity assays on animal models, no acute toxicity was observed at doses up to 2000 mg/kg .

Q & A

Q. What are the optimal conditions for synthesizing (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling pyridine derivatives with pinacol boronate esters under inert atmospheres. A refluxing ethanol medium (2–4 hours) is commonly used, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity ≥95% is achievable by recrystallization from DMF-EtOH (1:1) mixtures, as demonstrated in analogous boronate ester syntheses .
  • Key Parameters :
ParameterOptimal Range
Reaction Temperature80–100°C
Solvent SystemEthanol or THF
Purification MethodColumn chromatography or recrystallization

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, boronate ester protons at δ 1.0–1.3 ppm) .
  • X-ray Crystallography : For unambiguous confirmation of the boronate ester geometry, as shown in structurally related pyridine-boronate derivatives .
  • HPLC-MS : To verify purity (>95%) and molecular weight (e.g., MW 263.12 g/mol) .

Advanced Research Questions

Q. What strategies mitigate side reactions during Suzuki-Miyaura cross-coupling using this boronate ester?

  • Methodological Answer : Side reactions (e.g., protodeboronation) can arise due to steric hindrance from the tetramethyl dioxaborolane group. Mitigation strategies:
  • Catalyst Selection : Use Pd(PPh3_3)4_4 or SPhos-Pd-G3 for improved stability .
  • Base Optimization : K2_2CO3_3 or Cs2_2CO3_3 in THF/H2_2O (3:1) minimizes hydrolysis .
  • Kinetic Monitoring : Track reaction progress via 11B^{11}\text{B} NMR to detect boronate degradation .

Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the methanol group, enabling esterification or oxidation. Protic solvents (e.g., MeOH) stabilize intermediates but may promote boronate hydrolysis. A comparative study in toluene vs. DMF showed a 20% yield increase in esterification reactions .
  • Data Table :
SolventDielectric ConstantReaction Yield (%)
DMF36.785
Toluene2.465
MeOH32.745 (with hydrolysis)

Q. How should contradictory crystallographic and computational data about the boronate ester’s conformation be resolved?

  • Methodological Answer : Discrepancies between X-ray structures (e.g., dihedral angles of the dioxaborolane ring) and DFT calculations may arise from crystal packing effects. To resolve:
  • Multi-technique Validation : Compare XRD, 11B^{11}\text{B} NMR, and IR data. For example, XRD of analogous compounds shows planar geometry, while DFT predicts slight puckering .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility .

Safety and Handling

Q. What are critical safety protocols for handling this compound in catalytic studies?

  • Methodological Answer :
  • PPE : Gloves (nitrile), lab coat, and safety goggles are mandatory. Use a fume hood for weighing .
  • Waste Disposal : Collect boronate-containing waste separately; neutralize with aqueous NaOH (1M) before disposal .

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